REACTION_CXSMILES
|
[CH:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].C[Si](C)(C)[N-][Si](C)(C)C.[K+].F[C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[N:27]=1>O1CCCC1>[F:32][C:28]1[N:27]=[C:26]([C:1]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[CH3:2])[CH:31]=[CH:30][CH:29]=1 |f:1.2|
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Name
|
|
Quantity
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26.8 g
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Type
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reactant
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Smiles
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C(C)(C1=NC=CC=C1)C1=NC=CC=C1
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[K+]
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Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16.8 g
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Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added in one batch
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 1 hour
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Duration
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1 h
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Name
|
|
Type
|
|
Smiles
|
FC1=CC=CC(=N1)C(C)(C1=NC=CC=C1)C1=NC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |